Propanenitrile, 3-(octadecyloxy)-
Description
Propanenitrile, 3-(octadecyloxy)- is a nitrile derivative with the molecular formula C21H39NO, comprising a propanenitrile backbone substituted with an octadecyloxy (C18H37O-) group at the 3-position. This compound belongs to the family of alkoxy-substituted propanenitriles, which are characterized by their nitrile functional group and variable alkoxy chains. The octadecyloxy group imparts significant hydrophobicity, making the compound less polar and more soluble in organic solvents compared to shorter-chain analogs.
Properties
CAS No. |
87470-41-5 |
|---|---|
Molecular Formula |
C21H41NO |
Molecular Weight |
323.6 g/mol |
IUPAC Name |
3-octadecoxypropanenitrile |
InChI |
InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h2-18,20-21H2,1H3 |
InChI Key |
MKNBEAIORABCMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCC#N |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanenitrile, 3-(octadecyloxy)- can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10) to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles, which can be further processed to form nitriles.
Industrial Production Methods
Industrial production of nitriles often involves the ammoxidation of alcohols or aldehydes. For example, propanol can be converted to propanenitrile through ammoxidation .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-(octadecyloxy)- undergoes various chemical reactions, including:
Hydrolysis: Nitriles can be hydrolyzed by dilute acid or alkali to form carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the -CN group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Dilute acid (HCl) or alkali (NaOH) followed by acidification.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Potassium cyanide (KCN) in ethanol.
Major Products
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Substitution: Various substituted nitriles.
Scientific Research Applications
Propanenitrile, 3-(octadecyloxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanenitrile, 3-(octadecyloxy)- involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the octadecyloxy group can influence the compound’s solubility and interactions with other molecules .
Comparison with Similar Compounds
Structural and Molecular Properties
Alkoxy-substituted propanenitriles differ primarily in the length and branching of their alkoxy chains. Below is a comparison of 3-(octadecyloxy)propanenitrile with key analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Alkoxy Chain Length |
|---|---|---|---|---|
| Propanenitrile, 3-(octyloxy)- | 16728-49-7 | C11H21NO | 183.29 | C8 (linear) |
| Propanenitrile, 3-(dodecyloxy)- | 56637-94-6 | C15H29NO | 239.40 | C12 (linear) |
| Propanenitrile, 3-(octadecyloxy)- | Not available | C21H39NO | ~325.55 (calculated) | C18 (linear) |
| Propanenitrile, 3-(isooctyloxy)- | 58936-29-1 | C11H21NO | 183.29 | C8 (branched) |
Key Observations :
- Molecular Weight : Increases linearly with alkoxy chain length, impacting physical properties like boiling point and viscosity.
- Solubility: Longer chains (e.g., C18) reduce polarity, enhancing solubility in non-polar solvents like hexane or toluene, whereas shorter chains (e.g., C8) retain partial solubility in polar aprotic solvents .
- Branching Effects : Branched analogs (e.g., isooctyloxy) exhibit lower melting points compared to linear-chain derivatives due to reduced crystallinity .
Physical and Chemical Properties
Boiling Points and Thermal Stability
- 3-(Octyloxy)propanenitrile : Estimated boiling point ~200–220°C (based on analogs).
- 3-(Dodecyloxy)propanenitrile : Boiling point likely ~250–270°C.
- 3-(Octadecyloxy)propanenitrile : Predicted boiling point >300°C due to increased van der Waals interactions .
- Stability : All compounds are stable under recommended storage conditions but may decompose at high temperatures, releasing toxic fumes (e.g., hydrogen cyanide) .
Reactivity
- Nitrile Group : Participates in nucleophilic addition reactions (e.g., hydrolysis to carboxylic acids) and can act as a precursor for amines via reduction.
- Alkoxy Chain : Inert under mild conditions but susceptible to oxidation at elevated temperatures. Longer chains may slow reaction kinetics due to steric hindrance .
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